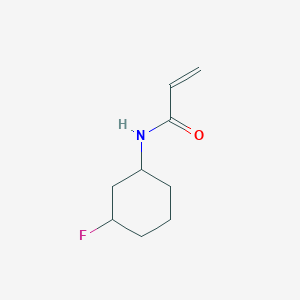
N-(3-Fluorocyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorocyclohexyl)prop-2-enamide, also known as 3-FCYP, is a synthetic compound that belongs to the class of cyclohexylamines. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes. In recent years, 3-FCYP has gained significant attention as a research tool for investigating the role of CB2 receptors in the immune system and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorocyclohexyl)prop-2-enamide involves the activation of CB2 receptors on immune cells, leading to the modulation of various signaling pathways involved in inflammation, apoptosis, and cell proliferation. CB2 receptors are primarily expressed in immune cells, including T cells, B cells, macrophages, and dendritic cells, and have been shown to play a crucial role in the regulation of immune function. Activation of CB2 receptors by N-(3-Fluorocyclohexyl)prop-2-enamide leads to the inhibition of pro-inflammatory cytokines and chemokines, the suppression of immune cell activation and migration, and the promotion of tissue repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Fluorocyclohexyl)prop-2-enamide are primarily mediated through the activation of CB2 receptors on immune cells. It has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation, leading to the suppression of inflammation and the promotion of tissue repair. N-(3-Fluorocyclohexyl)prop-2-enamide has also been shown to have neuroprotective effects and to modulate pain perception through the activation of CB2 receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-Fluorocyclohexyl)prop-2-enamide as a research tool include its high potency and selectivity for CB2 receptors, its relatively straightforward synthesis, and its ability to modulate the immune response and promote tissue repair. However, there are also some limitations to its use, including its potential off-target effects, its limited solubility in aqueous solutions, and the need for further investigation into its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for research on N-(3-Fluorocyclohexyl)prop-2-enamide, including its potential therapeutic applications in various diseases, the development of more potent and selective CB2 receptor agonists, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-Fluorocyclohexyl)prop-2-enamide and its potential off-target effects. Overall, N-(3-Fluorocyclohexyl)prop-2-enamide has significant potential as a research tool and a therapeutic agent for various diseases, and further investigation is warranted.
Métodos De Síntesis
The synthesis of N-(3-Fluorocyclohexyl)prop-2-enamide involves the reaction of 3-fluorocyclohexylamine with prop-2-enoyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product in good yield and purity. The synthesis of N-(3-Fluorocyclohexyl)prop-2-enamide is relatively straightforward and can be carried out using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
N-(3-Fluorocyclohexyl)prop-2-enamide has been extensively studied in various scientific fields, including immunology, pharmacology, and medicinal chemistry. It has been shown to modulate the immune response through the activation of CB2 receptors on immune cells, leading to the suppression of inflammation and the promotion of tissue repair. N-(3-Fluorocyclohexyl)prop-2-enamide has also been investigated for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-fluorocyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2,7-8H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJONXPTFGIAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorocyclohexyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


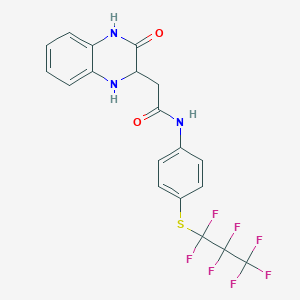
![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

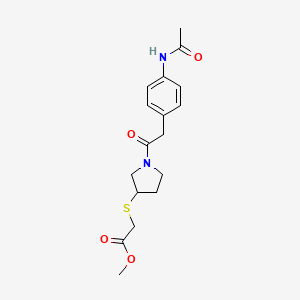


![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
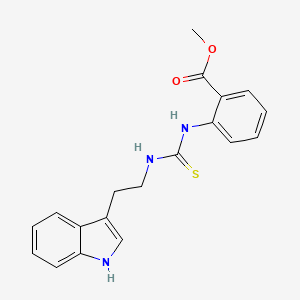
![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)
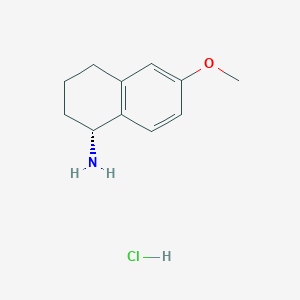
![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)